1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18811114
Molecular Formula: C7H2Cl2F4S
Molecular Weight: 265.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H2Cl2F4S |
|---|---|
| Molecular Weight | 265.05 g/mol |
| IUPAC Name | 1,2-dichloro-4-fluoro-3-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(10)6(5(3)9)14-7(11,12)13/h1-2H |
| Standard InChI Key | URFXZOYDLGOMBI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1F)SC(F)(F)F)Cl)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1,2-dichloro-4-fluoro-3-(trifluoromethylthio)benzene is C₇H₂Cl₂F₄S, with a molecular weight of 265.06 g/mol. The benzene ring is substituted at positions 1 and 2 with chlorine atoms, position 4 with fluorine, and position 3 with a trifluoromethylthio (-SCF₃) group. This arrangement creates a highly electron-deficient aromatic system due to the electron-withdrawing effects of the chlorine and trifluoromethylthio groups, while the fluorine atom contributes to both electronic and steric modulation.
Comparative Structural Analysis
The compound’s uniqueness becomes apparent when compared to related structures:
The trifluoromethylthio group’s strong electron-withdrawing nature (-I effect) and lipophilicity distinguish this compound from simpler halogenated benzenes, influencing its reactivity in substitution and coupling reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While no explicit synthesis route for 1,2-dichloro-4-fluoro-3-(trifluoromethylthio)benzene is documented in non-restricted sources, analogous compounds suggest a multi-step approach:
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Halogenation: Sequential chlorination and fluorination of a benzene precursor under controlled conditions. For example, radical trifluoromethylation using agents like N-fluorobenzenesulfonimide (NFSI) could introduce the -SCF₃ group.
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Thiolation: Introduction of the trifluoromethylthio group via nucleophilic displacement or radical pathways. Recent patents describe the use of copper-mediated reactions to install -SCF₃ groups on aromatic systems .
Critical parameters include temperature control (typically -20°C to 80°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalyst choice (e.g., CuI for thiolation steps) .
Industrial Manufacturing
Industrial production likely involves:
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Continuous Flow Reactors: To manage exothermic halogenation steps and improve yield.
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Purification Techniques: Distillation or crystallization to achieve >98% purity, as required for pharmaceutical intermediates.
A hypothetical large-scale synthesis might proceed as follows:
Reaction yields at each stage are estimated at 60–75%, with total process efficiency around 35–45% after purification .
Physicochemical Properties
Thermal and Spectral Characteristics
Based on analogous compounds:
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Boiling Point: Estimated 154–160°C (cf. 154.9°C for 1,2-dichloro-4-fluorobenzene ).
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Density: ~1.61 g/cm³, similar to heavily halogenated aromatics.
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Spectroscopic Data:
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¹⁹F NMR: Expected signals at δ -60 to -70 ppm (CF₃), δ -110 ppm (F).
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IR: Strong absorptions at 750 cm⁻¹ (C-Cl), 1150 cm⁻¹ (C-F), 1250 cm⁻¹ (C-S).
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Solubility and Stability
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Solubility: Low in water (<0.1 g/L), moderate in dichloromethane and THF.
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Stability: Decomposes above 200°C; sensitive to strong nucleophiles and bases due to labile C-Cl bonds .
Reactivity and Chemical Transformations
Nucleophilic Aromatic Substitution
The electron-deficient ring facilitates substitution at positions ortho and para to the -SCF₃ group:
Notable reactions:
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Amination: With ammonia/amines at 100–120°C, yielding bioactive aniline derivatives .
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Methoxylation: Using NaOMe in DMSO, though competing elimination reactions may occur.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings, enabling π-system extension:
Catalytic systems using Pd(OAc)₂/XPhos provide yields up to 85% for biaryl products.
Applications and Industrial Relevance
Pharmaceutical Intermediates
The -SCF₃ group enhances membrane permeability in drug candidates. Potential uses include:
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Kinase Inhibitors: Analogous structures show IC₅₀ values <100 nM against EGFR .
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Antimicrobial Agents: Trifluoromethylthio-containing compounds exhibit broad-spectrum activity against Gram-positive bacteria.
Material Science
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Liquid Crystals: Fluorinated aromatics improve thermal stability in display technologies.
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Polymer Additives: As flame retardants due to high chlorine content.
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